![molecular formula C8H7FN2O B2384775 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine CAS No. 1643412-35-4](/img/structure/B2384775.png)
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
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Overview
Description
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C8H7FN2O. It has a molecular weight of 152.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzoxazoles, including 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, can be achieved through various methods. One such method involves the use of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
. This indicates the presence of fluorine, nitrogen, and oxygen atoms in the molecule.
Scientific Research Applications
Antitumor Properties
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is explored for its potential in cancer treatment. The compound, as part of the 2-(4-aminophenyl)benzothiazoles class, has been studied for its selective and potent antitumor properties. Modifications, such as fluorine atom replacement in the benzothiazole nucleus and amino acid conjugation, enhance its effectiveness. Notably, studies have shown its efficacy in inhibiting the growth of breast and ovarian xenograft tumors, with manageable side effects (Bradshaw et al., 2002).
Corrosion Inhibition
This compound's derivatives, like benzylidene triazolyl amines, are investigated for corrosion inhibition properties. Studies indicate their effectiveness in protecting mild steel in acidic media, with their efficiency linked to factors like concentration and temperature. The adsorption of these inhibitors follows the Langmuir isotherm, demonstrating their utility in corrosion protection (Chaitra et al., 2015).
Synthesis of Fluorinated Heterocycles
Research has been conducted on the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides. This process is characterized by its mild conditions and wide substrate scope, indicating the versatility of 4-fluoro-2-methyl-1,3-benzoxazol-6-amine in synthesizing various fluorinated compounds (Zhao et al., 2015).
Fluorescent Probes
Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole are used in fluorescent probes for sensing pH changes and metal cations. Their high sensitivity and selectivity make them suitable for biological and chemical sensing applications (Tanaka et al., 2001).
Low Dielectric Materials
The compound's derivatives have been synthesized into fluorinated polybenzoxazines, offering a low dielectric constant suitable for high-temperature interlayer dielectrics. This application highlights its potential in electronic materials (Parveen et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYIOJFFULKXCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine | |
CAS RN |
1643412-35-4 |
Source
|
Record name | 4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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